Commercial Purity and Price Differentiation: Target Compound vs. 5-(4-Bromophenyl)-1,2,4-oxadiazole
Based on reputable vendor technical datasheets, 5-(3-bromophenyl)-1,2,4-oxadiazole (target) is offered at a certified purity of 95% . In contrast, its direct para-substituted regioisomer, 5-(4-bromophenyl)-1,2,4-oxadiazole (CAS 89892-25-1), is listed at a higher purity of 98% . Additionally, the target compound has transparent, published list prices for quantities from 50mg to 1g, facilitating direct procurement , whereas the 4-bromo analog requires a price inquiry, potentially introducing procurement delays .
| Evidence Dimension | Commercial Purity and Pricing Transparency |
|---|---|
| Target Compound Data | Purity: 95%; Price: Published list price (e.g., 50mg, 100mg, 250mg, etc.) |
| Comparator Or Baseline | 5-(4-bromophenyl)-1,2,4-oxadiazole (89892-25-1): Purity: 98%; Price: 'Inquire' |
| Quantified Difference | Target has 3% lower purity but offers transparent, published pricing, reducing procurement friction. |
| Conditions | Vendor technical datasheets from Leyan (leyan.com) [REFS-1, REFS-2] |
Why This Matters
This matters for procurement because the target compound provides predictable, upfront pricing and avoids the administrative overhead of quote requests, which is advantageous for routine research use and budget planning, despite its slightly lower purity specification.
